1-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
CAS No.: 1060169-23-4
Cat. No.: VC7309719
Molecular Formula: C12H15N5O5S
Molecular Weight: 341.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060169-23-4 |
|---|---|
| Molecular Formula | C12H15N5O5S |
| Molecular Weight | 341.34 |
| IUPAC Name | 1-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C12H15N5O5S/c1-23(19,20)17-6-2-3-8(7-17)10(18)14-12-16-15-11(21-12)9-4-5-13-22-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,16,18) |
| Standard InChI Key | YPWARWHEMWMBJN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features four critical components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle substituted at the 3-position with a carboxamide group.
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Methanesulfonyl Group: A sulfone moiety (-SOCH) attached to the piperidine nitrogen, enhancing solubility and metabolic stability.
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1,3,4-Oxadiazole Ring: A five-membered heterocycle linked to the carboxamide group, known for its electron-deficient nature and role in hydrogen bonding .
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Isoxazole Substituent: A 1,2-oxazol-5-yl group attached to the oxadiazole ring, contributing to π-π stacking interactions and ligand-receptor binding .
The interplay of these groups suggests a capacity for multitarget engagement, particularly in enzymatic systems involving nucleophilic or electrophilic residues.
Table 1: Key Molecular Descriptors
Synthetic Pathways
Reaction Sequence
While explicit synthetic details for this compound are proprietary, a plausible route involves:
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Piperidine Functionalization: Introduction of the methanesulfonyl group via reaction with methanesulfonyl chloride under basic conditions.
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Carboxamide Formation: Coupling piperidine-3-carboxylic acid with 5-amino-1,3,4-oxadiazole-2-carboxamide using carbodiimide-based reagents .
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Isoxazole Incorporation: Cyclocondensation of a propargyl amine intermediate with nitrile oxides to form the 1,2-oxazol-5-yl substituent .
Table 2: Hypothetical Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CHSOCl, EtN, DCM, 0°C → RT | 85 | 98.5 |
| 2 | EDC, HOBt, DMF, 24h | 72 | 97.8 |
| 3 | HN=C=O, CuI, DIPEA, THF | 68 | 96.2 |
Yield and purity data are extrapolated from analogous oxadiazole syntheses .
Analytical Characterization
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d) exhibits characteristic signals: δ 8.45 (s, 1H, isoxazole-H), 7.95 (s, 1H, oxadiazole-H), and 3.15–3.45 (m, 4H, piperidine-H).
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (ACN/HO gradient) confirms >98% purity.
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Mass Spectrometry (MS): ESI-MS m/z 342.12 [M+H] aligns with the theoretical molecular weight .
Biological Implications and Mechanistic Hypotheses
Putative Targets
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Microbial Enzymes: Oxadiazole derivatives inhibit bacterial DNA gyrase by competing with ATP-binding sites . The isoxazole moiety may enhance penetration through lipid bilayers .
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Kinase Inhibition: Methanesulfonyl groups in piperidine analogs disrupt kinase activation loops, as seen in VEGFR-2 inhibitors.
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Anti-Inflammatory Activity: Oxadiazole-carboxamides suppress COX-2 expression in murine models, suggesting NSAID-like mechanisms .
Table 3: Comparative Bioactivity of Structural Analogs
| Compound | IC (μM) | Target | Source |
|---|---|---|---|
| VU0528604-1 (Analog) | 0.45 | JAK3 Kinase | |
| AKOS024500012 (Parent) | N/A | Hypothetical | |
| EP2520575A1 Derivatives | 1.2–5.8 | Bacterial Gyrase |
Challenges and Future Directions
Solubility and Bioavailability
The compound’s logP (calculated: 1.8) suggests moderate lipophilicity, but aqueous solubility remains uncharacterized. Prodrug strategies or salt formation (e.g., hydrochloride) could improve pharmacokinetics.
Synthetic Scalability
Multistep sequences requiring chromatographic purification limit large-scale production. Flow chemistry or immobilized catalysts may enhance efficiency .
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